3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one 3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 923569-62-4
VCID: VC13527755
InChI: InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10)
SMILES: CC1=NOC2=C1C(=O)NN=C2
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 923569-62-4

Cat. No.: VC13527755

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one - 923569-62-4

Specification

CAS No. 923569-62-4
Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
IUPAC Name 3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10)
Standard InChI Key KIDBUFHUUZWULD-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=O)NN=C2
Canonical SMILES CC1=NOC2=C1C(=O)NN=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one consists of a bicyclic system formed by fusion of an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) and a pyridazine ring (a six-membered diazine). The methyl substituent at the 3-position of the isoxazole ring enhances steric stability and modulates electronic interactions with biological targets . The molecular formula is C7H6N3O2\text{C}_7\text{H}_6\text{N}_3\text{O}_2, with a molar mass of 164.14 g/mol.

Key structural features include:

  • Isoxazole Ring: Provides rigidity and participates in hydrogen bonding via its oxygen atom.

  • Pyridazinone Moiety: The keto group at position 4 enables π-stacking interactions and serves as a hydrogen bond acceptor.

  • Methyl Group: Enhances lipophilicity, influencing membrane permeability and target selectivity .

Spectral Characterization

Infrared (IR) spectroscopy of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one reveals characteristic absorption bands at 1689 cm1^{-1} (C=O stretch of the pyridazinone) and 1209 cm1^{-1} (C=S stretch in derivatives) . Nuclear magnetic resonance (NMR) data show distinct signals for the methyl group (δ\delta 2.4 ppm in 1H^1\text{H}) and the pyridazine protons (δ\delta 7.8–8.2 ppm) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one derivatives typically involves cyclization reactions of precursor hydrazides and thiosemicarbazides. A representative pathway includes:

  • Formation of Hydrazide Intermediates:
    Ethyl 2-(7-benzyl-3-methyl-4-oxoisoxazolo[4,5-d]pyridazin-5(4H)-yl)acetate is treated with hydrazine hydrate to yield the corresponding acetohydrazide .

  • Cyclization to Thiadiazole/Triazole Derivatives:
    Acid-catalyzed cyclization (using H2SO4\text{H}_2\text{SO}_4) of thiosemicarbazides produces 1,3,4-thiadiazole derivatives, while base-catalyzed cyclization (using NaHCO3\text{NaHCO}_3) yields 1,2,4-triazole-5-thiones .

Example Reaction:

Thiosemicarbazide+H2SO41,3,4-Thiadiazole Derivative\text{Thiosemicarbazide} + \text{H}_2\text{SO}_4 \rightarrow \text{1,3,4-Thiadiazole Derivative}

Optimization Challenges

  • Regioselectivity: Competing cyclization pathways may yield undesired regioisomers.

  • Yield Improvement: Base-mediated reactions often provide higher yields (60–70%) compared to acid conditions (50–60%) .

Biological Activities and Mechanisms

Dual COX-2/5-LOX Inhibition

Derivatives of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one exhibit nanomolar to micromolar inhibitory activity against COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway. Notably, compound 28 (Table 1) shows IC50_{50} values of 2.1 µM (COX-2) and 6.3 µM (5-LOX), surpassing ibuprofen’s efficacy .

Table 1: Inhibitory Activity of Selected Derivatives

CompoundCOX-2 IC50_{50} (µM)5-LOX IC50_{50} (µM)
1510.963.5
282.16.3
Ibuprofen35.0>100

In Vivo Anti-Inflammatory Effects

In a rat paw edema model, oral administration of compound 28 reduced inflammation by 45% (vs. 18% for ibuprofen). This correlates with decreased prostaglandin E2\text{E}_2 (PGE2\text{PGE}_2) and leukotriene B4\text{B}_4 (LTB4\text{LTB}_4) levels .

Molecular Interactions and Docking Studies

COX-2 Binding Mode

Docking simulations reveal that the pyridazinone ring occupies the COX-2 active site, forming hydrogen bonds with His90 (2.30 Å) and Tyr355 (3.55 Å). The 1,2,4-triazole-5-thione moiety extends into the secondary pocket, engaging Val523 and Arg513 .

5-LOX Interactions

The isoxazole ring chelates the non-heme iron atom in 5-LOX, while the benzyl group participates in hydrophobic interactions with Phe177 and Leu607 .

Therapeutic Applications and Future Directions

Anti-Inflammatory Drug Development

The compound’s dual inhibition profile positions it as a candidate for treating chronic inflammatory diseases (e.g., rheumatoid arthritis) with reduced side effects.

Combination Therapies

Synergistic effects with biologics (e.g., TNF-α inhibitors) warrant exploration to enhance efficacy in refractory cases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator